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4-Bromoanisole

Cat. No.: B123540
CAS No.: 104-92-7
M. Wt: 187.03 g/mol
InChI Key: QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Description

Contextualizing 4-Bromoanisole within Halogenated Aromatic Compounds

This compound, systematically named 1-bromo-4-methoxybenzene, is an organobromine compound and a member of the larger class of halogenated aromatic compounds, or aryl halides. fiveable.mechemicalbook.com These are compounds in which a halogen atom, in this case, bromine, is directly bonded to a benzene (B151609) ring. fiveable.me The presence of the bromine atom and a methoxy (B1213986) group on the benzene ring defines its chemical identity and reactivity. cymitquimica.com

Halogenated aromatic compounds are notable for their utility in organic synthesis. The carbon-halogen bond, while generally stable, can be activated under specific reaction conditions to participate in a variety of transformations. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. chemicalbook.comcymitquimica.com Like many aryl halides, it is largely insoluble in water but shows good solubility in common organic solvents such as ethanol (B145695) and ether. cymitquimica.comhoneywell.com This solubility profile makes it a practical reactant in a wide range of non-aqueous reaction media. solubilityofthings.com The bromine atom on the benzene ring serves as a good leaving group in certain reactions, particularly in nucleophilic aromatic substitution and the formation of organometallic reagents, which underpins its role as a versatile building block in synthesis. fiveable.me

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 104-92-7 sdfine.com
Molecular Formula C₇H₇BrO biosynth.com
Molar Mass 187.04 g/mol honeywell.com
Appearance Colorless to pale yellow liquid chemicalbook.com
Boiling Point 223 °C biosynth.com
Melting Point 9-14 °C honeywell.com
Density ~1.494 g/mL at 25 °C chembk.com

Significance of the Methoxy Substituent in Aromatic Reactivity

The reactivity of the benzene ring in this compound is profoundly influenced by its two substituents: the bromine atom and the methoxy group (-OCH₃). The methoxy group is a moderately electron-donating substituent. fiveable.me This donation occurs through a resonance effect (or p-π conjugation), where a lone pair of electrons on the oxygen atom is delocalized into the aromatic π-system. libretexts.orglumenlearning.com This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglumenlearning.comminia.edu.eg This effect is known as ring activation.

Conversely, the oxygen atom in the methoxy group is more electronegative than carbon, leading to an inductive electron-withdrawing effect through the sigma bond. libretexts.orglumenlearning.com However, for the methoxy group, the resonance-donating effect is stronger and dominates over the inductive-withdrawing effect. lumenlearning.com This net electron-donating character not only activates the ring towards electrophilic aromatic substitution but also directs incoming electrophiles to the ortho and para positions relative to the methoxy group. minia.edu.eglumenlearning.com In this compound, the para position is already occupied by the bromine atom, meaning electrophilic attack would be directed to the positions ortho to the methoxy group (positions 2 and 6).

The interplay between the electron-donating methoxy group and the electron-withdrawing (by induction) but resonance-donating halogen atom creates a unique reactivity profile that is exploited in various synthetic strategies. fiveable.melibretexts.org

Historical Development and Early Synthetic Approaches

The preparation of this compound has been documented through several classic organic reactions. One of the earliest and most straightforward methods involves the electrophilic bromination of anisole (B1667542). In this approach, anisole is treated with molecular bromine, often in a solvent like glacial acetic acid or carbon disulfide. chembk.comprepchem.com The strong activating and ortho, para-directing effect of the methoxy group on the anisole ring preferentially directs the incoming bromine electrophile to the para position, yielding this compound as the major product.

Another common historical method starts from p-bromophenol. chemicalbook.comchembk.com In this synthesis, the phenolic hydroxyl group of p-bromophenol is alkylated to form the methyl ether. This is typically achieved through a Williamson ether synthesis, where p-bromophenol is first deprotonated with a base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with a methylating agent, like dimethyl sulfate (B86663), to produce this compound. chembk.comchemicalbook.com

More modern variations on these themes have been developed to improve yield, selectivity, and environmental friendliness. For instance, methods using N-bromosuccinimide (NBS) in the presence of a catalyst like zirconium tetrachloride have been shown to afford this compound from anisole in very high yield.

Overview of this compound as a Key Synthetic Intermediate

The utility of this compound stems from its bifunctional nature, possessing two sites—the bromo and methoxy-substituted ring—that can undergo or influence chemical reactions. It is a crucial precursor for many 4-anisyl derivatives. chemicalbook.com Its role as a synthetic intermediate is particularly prominent in the field of metal-catalyzed cross-coupling reactions. chemimpex.com

Suzuki-Miyaura Coupling: this compound is frequently used as the aryl halide partner in Suzuki-Miyaura coupling reactions. It reacts with various boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. chemicalbook.combiosynth.comkavyapharma.com For example, its reaction with phenylboronic acid produces 4-methoxybiphenyl. chemicalbook.comresearchgate.net This reaction is a cornerstone of modern organic synthesis for constructing biaryl structures found in many pharmaceuticals and advanced materials.

Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes, again using a palladium catalyst. Its reaction with ethyl acrylate (B77674), for instance, is reported to yield ethyl 4-methoxycinnamate, an important compound used in sunscreens and as a synthetic precursor. chemicalbook.comfishersci.secymitquimica.comgoogle.com

Grignard Reagent Formation: The bromine atom in this compound can react with magnesium metal to form the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide. This organometallic reagent is a powerful nucleophile and base, widely used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Other Applications: Beyond these major reaction types, this compound is used in the preparation of aryl 1,3-diketones and serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and perfumes. chemicalbook.comchemimpex.comkavyapharma.com It has also been used in RNA extraction protocols to help remove DNA contamination. honeywell.com

Table 2: Selected Synthetic Applications of this compound

Reaction Type Reactant(s) Catalyst/Reagents Product Example
Suzuki-Miyaura Coupling Phenylboronic acid Palladium complex, Base 4-Methoxybiphenyl
Heck Reaction Ethyl acrylate Palladium complex, Base Ethyl 4-methoxycinnamate
Grignard Formation Magnesium (Mg) Ether (solvent) 4-Methoxyphenylmagnesium bromide

Research Gaps and Future Directions

While this compound is a well-established synthetic intermediate, research continues to evolve, presenting new opportunities and highlighting areas for further investigation.

A significant area of ongoing research is the development of more efficient and sustainable catalytic systems for cross-coupling reactions involving this compound. pmarketresearch.com This includes creating catalysts that are cheaper, more robust, have lower environmental impact, and can operate under milder conditions. The use of innovative catalyst supports, such as metal-organic frameworks (MOFs), is an active field of exploration. researchgate.net

In materials science, this compound and its derivatives are being explored for the synthesis of advanced materials like polymers and liquid crystals. chemimpex.com The rigid aromatic core combined with the potential for further functionalization makes it an attractive building block. However, the full potential of incorporating the 4-methoxyphenyl (B3050149) moiety into novel functional materials remains an area ripe for discovery.

The pharmaceutical industry continues to be a major driver of research involving this compound. pmarketresearch.com It serves as a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs. pmarketresearch.com As the demand for more specialized and effective drugs grows, there will be a corresponding need to explore new derivatives of this compound and develop innovative synthetic routes to access complex drug molecules. chemimpex.compmarketresearch.com For example, it is an intermediate in the synthesis of adapalene, a third-generation topical retinoid. researchgate.net Furthermore, its potential use as an additive for overcharge protection in batteries has been noted, suggesting applications beyond traditional organic synthesis. researchgate.net

Future research will likely focus on expanding the synthetic utility of this compound through novel reaction discovery, enhancing the sustainability of its production and use, and exploring its role in creating next-generation pharmaceuticals and functional materials. pmarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B123540 4-Bromoanisole CAS No. 104-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
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InChI Key

QJPJQTDYNZXKQF-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)Br
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID2059308
Record name Benzene, 1-bromo-4-methoxy-
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromoanisole
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CAS No.

104-92-7
Record name 4-Bromoanisole
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Advanced Synthetic Methodologies for 4 Bromoanisole

Electrophilic Aromatic Substitution (EAS) Mechanisms and Selectivity

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing a bromine atom to the anisole (B1667542) ring. The methoxy (B1213986) group (-OCH3) of anisole is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the benzene (B151609) ring. brainly.comatlas.org This directing effect is due to the electron-donating nature of the methoxy group, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution process through resonance. doubtnut.comlkouniv.ac.in

The reaction proceeds via the attack of a bromine electrophile (Br+) on the electron-rich aromatic ring of anisole, forming a sigma complex. doubtnut.com This intermediate then loses a proton to restore the aromaticity of the ring, resulting in the formation of bromoanisole. doubtnut.com The para-isomer, 4-bromoanisole, is typically the major product due to steric hindrance at the ortho positions caused by the bulky methoxy group. atlas.orgvedantu.comvedantu.com

The direct bromination of anisole with molecular bromine (Br₂) is a common method for synthesizing this compound. prepchem.com To enhance the electrophilicity of the bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often employed. atlas.orgdoubtnut.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can readily attack the anisole ring. doubtnut.com

The mechanism involves the formation of a complex between Br₂ and FeBr₃, which then delivers a bromonium ion (Br⁺) to the aromatic ring. doubtnut.comyoutube.com The subsequent steps of forming the sigma complex and deprotonation lead to the final product. doubtnut.com The reaction is typically carried out in a solvent like acetic acid or carbon disulfide. prepchem.comniscpr.res.in

Table 1: Catalysts in Anisole Bromination with Br₂
CatalystRoleTypical SolventReference
FeBr₃Lewis acid, enhances electrophilicity of Br₂Acetic Acid, CS₂ atlas.orgdoubtnut.com
Iodine Bromide (IBr)Halogen carrierAqueous Acetic Acid niscpr.res.in
Zinc Chloride (ZnCl₂)Lewis acidAqueous Acetic Acid niscpr.res.in

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to molecular bromine. organic-chemistry.orgnih.gov It is often used for the regioselective bromination of activated aromatic compounds. mdma.ch In the case of anisole, the reaction with NBS can be effectively catalyzed by Lewis acids such as zirconium(IV) chloride (ZrCl₄).

The use of ZrCl₄ as a catalyst significantly enhances the reaction rate, allowing the bromination to proceed efficiently even at low temperatures. For instance, the bromination of anisole with one equivalent of NBS in the presence of 5 mol% of ZrCl₄ at -78°C can afford p-bromoanisole in 98% yield as the sole product. In the absence of the catalyst, the reaction does not proceed, even at room temperature. The catalytic cycle is believed to involve the activation of NBS by the Lewis acid, generating a more reactive brominating species. Other Lewis acids like TiCl₄ and AlCl₃ have also been shown to catalyze benzylic bromination with N-haloimides. sciforum.netnih.gov

The methoxy group in anisole directs bromination primarily to the para and ortho positions. atlas.orgvedantu.com However, the para isomer (this compound) is predominantly formed due to steric hindrance from the methoxy group, which impedes attack at the ortho positions. atlas.orgvedantu.com The yield of the para-isomer can be as high as 90% or more. vedantu.com

Studies on the kinetics and isomer distribution have shown that the high regioselectivity of ortho-para over meta substitution is maintained across various nitrating systems of differing reactivity, suggesting this selectivity is an intrinsic property of the electrophilic substitution on anisole. nih.gov Theoretical calculations have also confirmed that the para isomer is energetically more stable than the ortho isomer, further explaining the high para/ortho selectivity. nih.gov The regioselectivity can be influenced by the reaction conditions, including the solvent and the nature of the brominating agent. nih.gov For example, using NBS in acetonitrile (B52724) has been shown to lead to highly regioselective ring bromination of methoxy-substituted benzenes. mdma.ch

Table 2: Isomer Distribution in Anisole Bromination
ProductTypical YieldReason for SelectivityReference
This compound (para)~90% or higherSteric hindrance at ortho position, greater stability of para intermediate vedantu.comnih.gov
2-Bromoanisole (ortho)Minor productSteric hindrance from the methoxy group atlas.orgvedantu.com
3-Bromoanisole (meta)Typically not formed in significant amountsMethoxy group is an ortho, para-director vedantu.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for producing this compound. These approaches aim to reduce waste, use less hazardous reagents, and employ more sustainable reaction media.

A prominent green chemistry approach involves the use of hydrogen peroxide (H₂O₂) as a clean oxidant in combination with a bromide source like sodium bromide (NaBr). chemicalbook.com This system avoids the use of elemental bromine, which is hazardous and generates hydrogen bromide (HBr) as a corrosive byproduct.

In a typical procedure, anisole is reacted with NaBr and H₂O₂ in water. chemicalbook.com The reaction can be catalyzed by various substances, including bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, to achieve high conversion and selectivity for this compound at room temperature. chemicalbook.com Other catalysts like vanadium pentoxide and ammonium (B1175870) heptamolybdate have also been employed in similar systems. google.com This method offers several advantages, including the use of water as a solvent and the formation of water as the only major byproduct from the oxidant.

Ionic liquids (ILs) have emerged as promising green alternatives to volatile organic solvents in chemical synthesis due to their low vapor pressure, thermal stability, and potential for recyclability. umk.pldcu.iersc.org In the context of this compound synthesis, ionic liquids can serve as both the solvent and, in some cases, a catalyst.

One reported method involves dissolving anisole and liquid bromine in an ionic liquid, such as 1-butyl-3-methylimidazolium nitrate (B79036), under an oxidizing atmosphere (air or oxygen). patsnap.comgoogle.com This process can lead to high yields of this compound with good purity. patsnap.com The use of ionic liquids can simplify the reaction work-up and reduce the environmental impact associated with traditional organic solvents. patsnap.com The reaction conditions, such as temperature, can be varied to optimize the yield. patsnap.com

Table 3: Green Chemistry Approaches for this compound Synthesis
ApproachReagents/MediaAdvantagesReference
Benign ReagentsH₂O₂, NaBr, WaterAvoids elemental bromine, water is the only byproduct from the oxidant, mild reaction conditions. chemicalbook.comgoogle.com
Ionic Liquids1-butyl-3-methylimidazolium nitrateLow volatility, potential for recyclability, simplified work-up, reduced use of volatile organic solvents. patsnap.comgoogle.com

Atom Economy and Waste Minimization in Bromination Protocols

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste minimization, are paramount. wordpress.comjocpr.com Atom economy assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Traditional bromination methods for anisole, such as using elemental bromine in solvents like carbon tetrachloride or acetic acid, often exhibit poor atom economy. prepchem.comrsc.org These reactions typically generate hydrogen bromide (HBr) as a stoichiometric byproduct, meaning a significant portion of the bromine reactant is not incorporated into the final this compound product, contributing to waste.

Modern protocols aim to improve atom economy by redesigning the reaction pathway. A key strategy is the use of a catalytic amount of a bromide source in conjunction with an oxidant, which regenerates the active brominating species in situ. This approach minimizes the initial amount of bromine reagent required and reduces waste.

Several "green" bromination systems have been developed that offer high atom economy and produce less hazardous byproducts. For instance, the combination of ammonium bromide (NH4Br) as a bromine source and hydrogen peroxide (H2O2) as an oxidant in acetic acid provides an environmentally safe and economical method for the regioselective bromination of anisoles. researchgate.net In this system, the primary byproduct is water, representing a significant improvement over methods that produce corrosive HBr. researchgate.netnih.gov The concept of the E-factor, defined as the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of these processes. wiley.com Greener methods that avoid large molar excesses of reagents and utilize oxidants like H2O2 significantly lower their E-factor compared to classical syntheses. nih.govacsgcipr.org

Bromination ProtocolBromine SourceOxidant/PromoterKey Byproduct(s)Green Chemistry Considerations
Traditional MethodBromine (Br₂)None (or Lewis Acid)Hydrogen Bromide (HBr)Low atom economy; produces corrosive waste.
NBS in AcetonitrileN-Bromosuccinimide (NBS)HBF₄·Et₂OSuccinimideAvoids handling elemental bromine; byproduct is recyclable. scribd.com
OxybrominationAmmonium Bromide (NH₄Br)Hydrogen Peroxide (H₂O₂)Water (H₂O)High atom economy; environmentally benign byproduct. researchgate.net
Flow ChemistryHBr or KBrSodium Hypochlorite (NaOCl)Sodium Chloride (NaCl), WaterIn situ generation of Br₂ enhances safety; minimizes waste. nih.gov

Alternative Synthetic Routes

Beyond the direct bromination of anisole, alternative synthetic pathways offer strategic advantages, such as starting from different, readily available precursors.

A well-established alternative route to this compound is through the methylation of p-bromophenol. chemicalbook.com This reaction is a classic example of the Williamson ether synthesis. In this process, the hydroxyl group of p-bromophenol is deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an SN2 reaction to yield this compound.

The general reaction is as follows: Br-C₆H₄-OH + CH₃-X + Base → Br-C₆H₄-OCH₃ + Base-H⁺ + X⁻ (where X is a leaving group, e.g., SO₄CH₃ or I)

This method is particularly useful when p-bromophenol is a more accessible or cost-effective starting material than anisole. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. While effective, this route's green credentials depend on the toxicity of the methylating agent (dimethyl sulfate is highly toxic) and the waste generated from the base and leaving group.

Research into the bromination of anisole has yielded a variety of novel catalytic systems designed to improve efficiency, selectivity, and environmental safety. These systems often operate under milder conditions and can offer higher yields of the desired para-isomer.

One innovative approach involves the use of telluronium cationic catalysts in conjunction with N-bromosuccinimide (NBS). researchgate.net These chalcogen bond catalysts activate the NBS, facilitating the electrophilic attack on the anisole ring. Density functional theory (DFT) studies have shown that the bromine transfer is the rate-determining step and that the catalyst's efficiency can be tuned by modifying its electronic properties. researchgate.net

Another green catalytic system employs a water-soluble ionic liquid, bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, as a catalyst for the bromination of anisole using sodium bromide and an aqueous solution of hydrogen peroxide. chemicalbook.com This method proceeds at room temperature in water, achieving a high yield and demonstrating the potential of ionic liquids as recyclable and environmentally friendly catalysts. chemicalbook.com

Heterogeneous catalysts have also been developed to simplify product purification and catalyst recovery. For example, sulfonic-acid-functionalized silica (B1680970) can be used as a recyclable, solid acid catalyst for the regioselective nuclear bromination of aromatic compounds like anisole with NBS. acs.org This approach avoids the need for corrosive, soluble acid promoters and allows for easy separation of the catalyst from the reaction mixture. A Chinese patent describes using 1-butyl-3-methylimidazolium nitrate as a solvent with liquid bromine under an oxidizing atmosphere, which reportedly ensures that nearly all reagents are converted into the product, minimizing waste like hydrogen bromide. google.com

Catalytic SystemBromine SourceSolventKey FeaturesReference
Telluronium CationsN-Bromosuccinimide (NBS)Not specifiedChalcogen bond catalysis; tunable reactivity. researchgate.net
bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanateSodium Bromide (NaBr) / H₂O₂WaterGreen chemistry; reaction at room temperature; high yield. chemicalbook.com
Sulfonic-acid-functionalized silicaN-Bromosuccinimide (NBS)Not specifiedHeterogeneous, recyclable catalyst; simplifies purification. acs.org
1-butyl-3-methylimidazolium nitrateLiquid Bromine (Br₂)Ionic LiquidHigh conversion of reagents; minimizes HBr waste. google.com

Reaction Chemistry and Mechanistic Investigations of 4 Bromoanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-bromoanisole, where the bromine atom is displaced by a nucleophile. fiveable.me This process is facilitated by the electronic properties of the substituents on the aromatic ring.

In the context of SNAr reactions, the nature of the leaving group is a critical factor. Contrary to SN2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions, the order is often inverted: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org The breaking of the carbon-halogen bond occurs in a subsequent, faster step.

The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov While bromine is a good leaving group, its lower electronegativity compared to fluorine makes the initial nucleophilic attack less favorable. fiveable.me However, the carbon-bromine bond is weaker than the carbon-fluorine bond, which facilitates its cleavage in the second step of the reaction. For this compound, the bromine atom serves as an effective leaving group, enabling a variety of nucleophilic substitution reactions. fiveable.me

The methoxy (B1213986) group (-OCH₃) at the para-position to the bromine atom plays a crucial role in the SNAr reactivity of this compound. Although the methoxy group is generally considered an electron-donating group, its influence in SNAr reactions is nuanced. During the formation of the Meisenheimer complex, a negative charge is developed on the aromatic ring. This negative charge can be delocalized through resonance.

The outcome of nucleophilic aromatic substitution reactions on this compound can be influenced by the presence of multiple competing nucleophiles. The relative nucleophilicity and concentration of the nucleophiles, as well as the reaction conditions, will determine the product distribution. For instance, in a solution containing both hydroxide and alkoxide ions, a mixture of hydroxylated and alkoxylated products could potentially be formed. The selectivity of the reaction towards a particular nucleophile can often be controlled by carefully adjusting parameters such as temperature, solvent, and the use of phase-transfer catalysts. Specific research on the competitive reactions of this compound with a variety of nucleophiles under different conditions is an area of interest for understanding and controlling its reactivity in complex reaction mixtures.

Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. yonedalabs.com

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. yonedalabs.comlibretexts.org this compound readily participates in Suzuki-Miyaura coupling reactions with a variety of arylboronic acids to form biaryl compounds. researchgate.netresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. yonedalabs.comlibretexts.org

Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the boronic acid. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. mdpi.com A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. organic-chemistry.org

Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the rate of both the oxidative addition and reductive elimination steps. yonedalabs.com The design of ligands is a critical area of research to develop more active, stable, and versatile catalyst systems for Suzuki-Miyaura couplings.

Below are tables summarizing the results of various palladium-catalyzed Suzuki-Miyaura coupling reactions of this compound with phenylboronic acid under different conditions.

Optimization of Different Bases for the Suzuki-Miyaura Cross-Coupling Reaction of 4-Bromoacetophenone and Phenylboronic Acid ikm.org.my
EntryBaseConversion (%)
1NaHCO₃85
2NaOAc88
3Na₂CO₃100
4K₂CO₃95
5Et₃N75

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst (1.0 mmol%), bases (2.0 mmol), DMA (5 mL), 100 °C, 24 hours. ikm.org.my

Optimization of Catalyst Loadings for the Suzuki-Miyaura Cross-Coupling Reaction ikm.org.my
EntryCatalyst Loading (mmol%)Conversion (%)TON
11.0100100
20.5090180
30.2572288

Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na₂CO₃ (2.0 mmol), DMA (5 mL), 100 °C, 24 hours. ikm.org.my

Product Yields in Suzuki–Miyaura Reaction of this compound with Phenylboronic Acid Catalyzed by Different Catalysts researchgate.net
CatalystYield (%)
185
292
395

General reaction conditions: this compound, phenylboronic acid, catalyst, base, solvent, temperature, and time. For specific details, refer to the source. researchgate.net

These tables illustrate how the choice of base, catalyst loading, and the specific catalyst system can significantly impact the efficiency of the Suzuki-Miyaura coupling of aryl bromides like this compound.

Suzuki-Miyaura Coupling with Arylboronic Acids

Green Protocols for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, has been adapted for this compound using environmentally conscious or "green" protocols. These methods prioritize the use of aqueous media, recyclable catalysts, and energy-efficient techniques to minimize environmental impact. chemrxiv.orgchemrxiv.org Research has demonstrated the successful synthesis of biaryls, such as 4-methoxybiphenyl, from this compound and phenylboronic acid in water. researchgate.netresearchgate.net These aqueous-based procedures offer a significant advantage by reducing the reliance on volatile and often toxic organic solvents. chemrxiv.org

A key feature of these green protocols is the development of highly efficient and reusable nanocatalysts. researchgate.netresearchgate.net For instance, a novel nanocatalyst has been shown to be effective for the Suzuki-Miyaura coupling of various haloarenes, including this compound, with phenylboronic acids in water at 70°C, using K₂CO₃ as the base. researchgate.net This system provides good to excellent yields (up to 97%) and the catalyst can be recovered and reused for at least five consecutive runs without a significant drop in its catalytic efficiency. researchgate.netresearchgate.net Another approach involves an in situ-generated catalyst system from PdCl₂ and a modified β-cyclodextrin ligand (Lₙ@β-CD) in water, which also demonstrates high yields and reusability. nih.gov

Microwave-assisted synthesis represents another green advancement for this reaction. The use of microwave irradiation can dramatically reduce reaction times. scielo.org.mx Open-vessel microwave-promoted Suzuki reactions of this compound have been successfully performed in water, using ultralow concentrations of a palladium catalyst. cem.de This combination of an aqueous solvent and microwave heating aligns with the principles of green chemistry by improving energy efficiency and reducing waste. chemrxiv.org

Table 1: Green Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table is interactive. Users can sort columns by clicking on the headers.

Catalyst System Solvent Base Conditions Yield Recyclability Source
LaF₃·Pd nanocatalyst Water K₂CO₃ 70 °C Up to 97% Reusable for 5 runs researchgate.net
PdCl₂(Lₙ@β-CD) Water K₃PO₄·7H₂O Not specified 80-100% Reusable nih.gov
Pd/C DMF K₂CO₃ Microwave heating 41-92% Not specified scielo.org.mx
Palladium (0.0009 mol%) Water/Ethanol (B145695) Na₂CO₃ Microwave, 20 min reflux 89% Not specified cem.de

Heck Reaction with Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process that couples unsaturated halides with alkenes. wikipedia.orgnih.gov this compound serves as a common aryl halide substrate in this reaction, coupling with various alkenes to form substituted derivatives. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst, a base (such as triethylamine or potassium carbonate), and a suitable solvent. wikipedia.org The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. nih.govlibretexts.org For example, this compound has been successfully reacted with alkenes like acrylic acid and n-butyl acrylate (B77674) using various palladium-based catalytic systems. researchgate.netresearchgate.net

Catalytic Systems and Deactivated Aryl Halides

Aryl halides can be categorized based on their reactivity in palladium-catalyzed reactions, with aryl bromides being less reactive than aryl iodides. libretexts.org Furthermore, the electronic nature of the aryl halide plays a crucial role; electron-rich or "deactivated" aryl halides, like this compound (which possesses an electron-donating methoxy group), can be challenging substrates for the Heck reaction. Their deactivation can slow the initial oxidative addition step, which is often rate-limiting. researchgate.net

To overcome this challenge, specialized catalytic systems have been developed. Air- and moisture-stable imidazolium-based palladate pre-catalysts have proven effective for the Mizoroki-Heck reaction of this compound with acrylates. researchgate.net These pre-catalysts convert into highly active Pd-N-heterocyclic carbene (NHC) species under the reaction conditions, facilitating the coupling of these less reactive substrates. researchgate.net Bimetallic catalysis, using a combination of palladium and a more cost-effective metal like nickel, has also been explored. A synergistic effect between Ni and Pd complexes can activate aryl bromides like this compound for the Heck reaction, leading to high yields in shorter reaction times. researchgate.net The proposed mechanism involves the nickel complex reducing Pd(II) to the active Pd(0) species required for the catalytic cycle. researchgate.net

Ionic Liquid Effects in Heck Reactions

The choice of solvent can significantly influence the outcome of the Heck reaction. Ionic liquids (ILs), which are salts with low melting points, have emerged as green solvent alternatives that can enhance reaction efficiency and catalyst stability. nih.govcapes.gov.brresearchgate.net In the Heck reaction of this compound, ionic liquids have been shown to offer distinct advantages over traditional molecular solvents.

One of the key challenges with the Heck arylation of electron-rich olefins is the lack of regioselectivity, often leading to a mixture of products. However, conducting the reaction in imidazolium-based ionic liquids can impart remarkable regiocontrol. For instance, the palladium-catalyzed reaction of this compound with butyl vinyl ether in an ionic liquid medium leads exclusively to the branched, α-substituted product, whereas the same reaction in molecular solvents yields a mixture of regioisomers. This unique control is attributed to the ionic environment altering the reaction pathway. Furthermore, studies have found that the Heck reaction proceeds more efficiently in 1-butyl-3-methylimidazolium bromide ([bmim][Br]) compared to its tetrafluoroborate ([bmim][BF₄]) counterpart. liv.ac.uk This is linked to the in-situ formation of active N-heterocyclic carbene (NHC) complexes of palladium in the bromide-based ionic liquid, which act as potent catalysts for the reaction. liv.ac.uk The use of ionic liquids also facilitates catalyst recycling, as the product can often be separated by extraction, leaving the palladium catalyst dissolved in the ionic liquid for subsequent runs. nih.govcapes.gov.br

Table 2: Selected Heck Reactions of this compound This table is interactive. Users can sort columns by clicking on the headers.

Alkene Catalyst System Solvent Key Finding Source
Acrylic Acid HRG-Py-Pd Nanocatalyst Water Efficient C-C bond formation in an aqueous medium. researchgate.net
n-Butyl Acrylate Imidazolium-based palladate pre-catalyst Not specified Effective for deactivated aryl halides. researchgate.net
Ethyl Acrylate Ni-Pd bimetallic complexes Not specified Synergistic catalysis activates aryl bromide. researchgate.net
Butyl Vinyl Ether Pd(OAc)₂ / P(o-tol)₃ [bmim][PF₆] (Ionic Liquid) High regioselectivity for the branched product.

Grignard Reactions and Organometallic Derivatives

This compound is a key precursor for the formation of the organometallic Grignard reagent, 4-methoxyphenylmagnesium bromide. wikipedia.orgchemicalbook.com This transformation is fundamental in organic synthesis, converting the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. fiveable.megoogle.com The resulting Grignard reagent is a versatile tool for creating new carbon-carbon bonds. google.comrheniumshop.co.il

Formation of Grignard Reagents and their Reactivity

The Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared by reacting this compound with magnesium metal. fiveable.me This reaction must be conducted under anhydrous conditions, typically using a dry ether solvent such as tetrahydrofuran (THF). fiveable.me The magnesium atom inserts into the carbon-bromine bond, reversing the polarity of the carbon atom attached to the ring. google.com

Reaction: CH₃OC₆H₄Br + Mg → CH₃OC₆H₄MgBr

The carbon atom bonded to the magnesium in the Grignard reagent is highly nucleophilic and also strongly basic. fiveable.memnstate.edu This reactivity is enhanced by the electron-donating effect of the methoxy group on the phenyl ring. fiveable.me As a potent nucleophile, 4-methoxyphenylmagnesium bromide readily attacks electrophilic centers, making it a valuable reagent for introducing the 4-methoxyphenyl (B3050149) group into various molecular structures. fiveable.merheniumshop.co.il Its strong basicity also means it will react readily with any protic substances, including water, which necessitates the use of anhydrous reaction conditions. mnstate.edu

Reactions with Electrophiles (e.g., PCl₃, Carbonyl Compounds)

The nucleophilic character of 4-methoxyphenylmagnesium bromide allows it to react with a wide range of electrophiles. A notable example is its reaction with phosphorus trichloride (PCl₃), which produces tris(4-methoxyphenyl)phosphine (B1294419), a useful ligand in catalysis. wikipedia.org

Reaction: 3 CH₃OC₆H₄MgBr + PCl₃ → (CH₃OC₆H₄)₃P + 3 MgBrCl wikipedia.org

The Grignard reagent also readily participates in nucleophilic addition reactions with carbonyl compounds. libretexts.orgpressbooks.pub It attacks the electrophilic carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com This addition breaks the C=O pi bond, forming a magnesium alkoxide intermediate. pressbooks.pub Subsequent protonation during an acidic workup yields an alcohol. masterorganicchemistry.com

Reaction with aldehydes (except formaldehyde) produces secondary alcohols. libretexts.org

Reaction with ketones results in the formation of tertiary alcohols. libretexts.org

This reactivity provides a powerful and versatile method for synthesizing complex alcohols from simpler carbonyl precursors. libretexts.org

Organozinc Derivatives and their Synthetic Utility

Organozinc derivatives of this compound, specifically 4-methoxyphenylzinc halides, are valuable intermediates in carbon-carbon bond-forming reactions, most notably in the Negishi cross-coupling reaction. These reagents offer a milder alternative to more reactive organometallic compounds like Grignard or organolithium reagents, demonstrating greater tolerance for a variety of functional groups.

The preparation of 4-methoxyphenylzinc halides can be achieved through the direct insertion of zinc metal into the carbon-bromine bond of this compound. This process is often facilitated by the use of activators such as lithium chloride. The resulting organozinc reagent can then be coupled with various organic halides in the presence of a palladium or nickel catalyst.

The synthetic utility of these organozinc derivatives is highlighted in their application in cross-coupling reactions to form biaryl compounds and other substituted aromatic systems. For instance, the palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides has been shown to be a powerful method for the formation of C(sp³)–C(sp²) bonds. In a study utilizing a palladium catalyst with a biaryldialkylphosphine ligand (CPhos), the coupling of isopropylzinc bromide with 4-methoxy-substituted aryl bromides proceeded in high yield. This demonstrates the utility of such organozinc reagents in constructing sterically hindered C-C bonds.

Detailed research findings on the Negishi coupling of a 4-methoxyphenyl substrate, which is closely related to the organozinc derivative of this compound, are presented in the table below. The reaction demonstrates high efficiency and selectivity for the branched product over the linear isomer.

Table 1: Negishi Coupling of Isopropylzinc Bromide with a 4-Methoxy-Substituted Aryl Bromide

Aryl Halide Catalyst System Solvent Product Yield (%) Product Ratio (iso:n)
4-Methoxy-substituted Aryl Bromide Pd(OAc)₂ / CPhos THF 92 37:1

The data indicates that the organozinc derivative of a methoxy-substituted bromobenzene is an excellent coupling partner, providing the desired product in high yield with significant regioselectivity. The tolerance of the methoxy group in this transformation underscores the synthetic utility of organozinc reagents derived from this compound in the synthesis of complex molecules.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada Coupling)

The Kumada coupling, a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, represents another significant synthetic application of this compound. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl linkages and introducing alkyl or vinyl groups onto an aromatic ring. wikipedia.org Nickel and palladium catalysts are most commonly employed in this transformation. wikipedia.org

The reaction of this compound with various Grignard reagents has been investigated under different catalytic conditions. For example, the coupling with phenylmagnesium chloride, in the presence of a nickel catalyst, yields 4-methoxybiphenyl. Studies have also explored the use of different catalysts and ligands to optimize reaction conditions and improve yields. In one study, a nickel-catalyzed cross-coupling of this compound with tert-butylmagnesium chloride was investigated, highlighting the challenges and successes in coupling sterically demanding alkyl groups. organic-chemistry.org The choice of catalyst, solvent, and reaction temperature can significantly influence the outcome of the Kumada coupling, affecting not only the yield of the desired product but also the formation of side products such as homo-coupled species. wikipedia.org

Below is a data table summarizing the results from various studies on the Kumada coupling of this compound.

Table 2: Kumada Coupling Reactions of this compound

Grignard Reagent Catalyst Ligand Solvent Temperature (°C) Yield (%)
Phenylmagnesium chloride Nickel complex - THF - -
tert-Butylmagnesium chloride NiCl₂·(H₂O)₁.₅ NHC THF -10 90
Isopropylmagnesium chloride Ni/RGO-40 - THF - No reaction

The results demonstrate the versatility of the Kumada coupling for forming both sp²-sp² and sp²-sp³ bonds using this compound as a substrate. The successful coupling with a bulky tertiary alkyl Grignard reagent underscores the potential of this method for constructing sterically hindered molecules. However, the lack of reaction with isopropylmagnesium chloride under certain conditions indicates that the success of the coupling is sensitive to the nature of the Grignard reagent and the catalytic system employed.

Benzene (B151609) Mechanism in Elimination-Addition Reactions

Under conditions of a very strong base, such as sodium amide (NaNH₂), this compound can undergo nucleophilic aromatic substitution via an elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This pathway is distinct from the more common addition-elimination (SNAr) mechanism and does not require the presence of strong electron-withdrawing groups on the aromatic ring.

Generation of Benzyne Intermediates

The first step in the elimination-addition mechanism is the deprotonation of a carbon atom ortho to the bromine atom by a strong base. In the case of this compound, the protons at the C3 and C5 positions are acidic enough to be abstracted by a potent base like the amide anion (NH₂⁻). This deprotonation results in the formation of a carbanion.

Subsequently, the carbanion undergoes a rapid elimination of the bromide ion, leading to the formation of a neutral but highly strained intermediate known as 4-methoxybenzyne. This intermediate contains a formal triple bond within the benzene ring, which is highly distorted from the ideal linear geometry of an alkyne, rendering it extremely reactive.

Nucleophilic Addition to Benzyne

The highly electrophilic nature of the benzyne triple bond makes it susceptible to attack by nucleophiles present in the reaction mixture. In the reaction of this compound with sodium amide in liquid ammonia, the amide ion (NH₂⁻) or ammonia (NH₃) can act as the nucleophile.

The nucleophile adds to one of the carbon atoms of the benzyne triple bond, breaking the weak π-bond and generating a new carbanion. This carbanion is then protonated by a suitable proton source in the reaction medium, typically the solvent (e.g., ammonia), to yield the final substituted product.

Regioselectivity in Benzyne Reactions of this compound

The nucleophilic addition to the unsymmetrically substituted 4-methoxybenzyne intermediate can, in principle, lead to two different regioisomeric products. The nucleophile can attack either at the C3 or C4 position of the benzyne. The regioselectivity of this addition is governed by the electronic effects of the methoxy substituent.

The methoxy group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. This effect stabilizes the negative charge that develops on the adjacent carbon atom during the nucleophilic attack. Consequently, the nucleophile preferentially attacks the carbon atom that places the resulting carbanion closer to the methoxy group.

In the case of 4-methoxybenzyne, attack at the C3 position would place the negative charge at C4, adjacent to the methoxy group. Conversely, attack at the C4 position would place the negative charge at C3. Due to the stabilizing inductive effect of the methoxy group, the formation of the carbanion at the C4 position is more favorable. Therefore, nucleophilic attack is directed preferentially to the C3 position. However, experimental evidence suggests that a mixture of products is often obtained. For instance, in reactions involving substituted benzynes with a methoxy group, a product ratio of 60:40 has been observed, favoring the formation of the meta-substituted product. nsf.gov This indicates that while there is a preference for one regioisomer, the selectivity is not absolute.

Table 3: Regioselectivity of Nucleophilic Addition to 4-Methoxybenzyne

Nucleophile Product 1 (meta-anisidine) Product 2 (para-anisidine) Product Ratio (meta:para)
NH₂⁻ 3-aminoanisole 4-aminoanisole 60:40

This observed regioselectivity is a key feature of the benzyne mechanism and provides valuable insight into the electronic factors that control the reactivity of these transient intermediates.

Advanced Applications of 4 Bromoanisole in Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The utility of 4-bromoanisole is particularly prominent in the pharmaceutical industry, where it functions as a key starting material for numerous active pharmaceutical ingredients (APIs) and their intermediates. guidechem.com

This compound is a foundational component in the synthesis of complex, biologically active molecules. Its ability to undergo reactions like Suzuki-Miyaura and Heck cross-coupling allows for the formation of carbon-carbon bonds, a fundamental step in building the carbon skeletons of many therapeutic agents. chemicalbook.com The presence of the methoxy (B1213986) group can influence the electronic properties and metabolic stability of the final compound, while the bromine atom provides a reactive site for introducing further chemical diversity. This makes this compound a valuable starting point for creating novel compounds with potential therapeutic activities, such as enzyme inhibitors.

A significant industrial application of this compound is in the production of sunscreen agents that protect the skin from harmful ultraviolet (UV-B) radiation. It is a key precursor for synthesizing 2-ethylhexyl-4-methoxycinnamate, more commonly known as octyl methoxycinnamate or octinoxate, one of the most widely used UV-B filters in cosmetic and skincare products.

The synthesis often involves a palladium-catalyzed Heck reaction, where this compound is coupled with an acrylate (B77674) ester, such as ethyl acrylate, to form ethyl 4-methoxycinnamate. chemicalbook.com This intermediate can then be converted to the final product. The reaction demonstrates the utility of this compound in constructing the core structure of this important UV-absorbing molecule.

Reactant 1Reactant 2Catalyst SystemReaction TypeIntermediate Product
This compoundEthyl AcrylatePalladium Pincer ComplexesHeck ReactionEthyl 4-methoxycinnamate
Table 1: Synthesis of a precursor for 2-ethylhexyl-4-methoxy cinnamate (B1238496) using this compound. chemicalbook.com

This compound also serves as a critical intermediate in the synthesis of various drug candidates. One notable example is its role in the preparation of 4-methoxyphenethylamine. This compound is a structural analog of phenethylamine (B48288) and serves as a building block for more complex pharmaceutical agents. The synthesis pathway can involve the initial preparation of this compound from anisole (B1667542), which is then further functionalized to produce the target phenethylamine derivative. This multi-step process underscores the importance of this compound as a reliable and essential intermediate in the drug development pipeline.

Building Block in Materials Science

Beyond pharmaceuticals, this compound is a valuable monomer and building block in the field of materials science, contributing to the creation of advanced polymers and electronic materials. guidechem.com

The reactivity of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a suitable monomer for synthesizing aromatic polymers. researchgate.netresearchgate.netnih.gov These reactions allow for the step-growth polymerization of bifunctional monomers to create poly(arene)s and related polymers. nih.govrsc.org By reacting this compound with a diboronic acid or by first converting it to a boronic acid derivative, polymer chains with repeating methoxy-substituted phenyl units can be constructed.

These polymers, such as poly(p-phenylene ether), are known for their high thermal stability, chemical resistance, and desirable mechanical properties, making them suitable for high-performance engineering applications. wikipedia.orgmdpi.com The methoxy group can enhance the solubility and processability of the resulting polymers while also influencing their electronic and physical properties. mdpi.com

Monomer TypeExample MonomerPolymerization MethodResulting Polymer Class
Aryl HalideThis compoundSuzuki Polycondensation (SPC)Poly(p-phenylene)s
Table 2: Use of this compound in Polymer Synthesis. nih.govrsc.org

This compound is a precursor for organophosphorus compounds that are significant in the development of electronic materials. Through a Grignard reaction followed by reaction with phosphorus trichloride, this compound is converted into tris(4-methoxyphenyl)phosphine (B1294419). wikipedia.org

This phosphine (B1218219) derivative is used as a ligand in organometallic chemistry and homogeneous catalysis. wikipedia.orgchemicalbook.com Electron-rich phosphine ligands like tris(4-methoxyphenyl)phosphine are crucial in catalysts for cross-coupling reactions used to synthesize conjugated polymers and other materials for organic electronics. sigmaaldrich.comresearchgate.net Furthermore, such organophosphorus materials and the polymers derived from them are investigated for their potential use in Organic Light Emitting Diodes (OLEDs), where they can function in charge-transport layers or as hosts for emissive dopants, contributing to the efficiency and stability of the devices. mbraunchina.comjmaterenvironsci.comjmaterenvironsci.com The electron-donating methoxy groups in tris(4-methoxyphenyl)phosphine can enhance the performance of these materials in electronic applications. researchgate.net

Liquid Crystal Materials

This compound serves as a valuable building block in the development of advanced materials, including liquid crystals. Its utility in this field stems from its rigid aromatic core, a fundamental characteristic for molecules that exhibit liquid crystalline phases. The structure of this compound, featuring a substituted benzene (B151609) ring, allows it to be incorporated into larger, more complex molecules known as mesogens, which are the primary components of liquid crystal materials. cymitquimica.comcolorado.edu Researchers are exploring the integration of the 4-methoxyphenyl (B3050149) moiety, derived from this compound, into novel functional materials, although the full potential in this area is still under investigation. The synthesis of liquid crystals often involves multi-step processes where intermediates like this compound are used to construct the desired molecular architecture, which combines rigid cores and flexible tails to induce the unique properties of liquid crystal phases. colorado.eduresearchgate.net

Overcharge Protection Additives for Lithium-ion Batteries

A significant application of this compound (4BA) is its use as an electrolyte additive for overcharge protection in lithium-ion batteries. electrochemsci.orgresearchgate.net Overcharging can lead to safety hazards such as firing and explosion, particularly in high-energy-density batteries using sensitive carbonate-based electrolytes. electrochemsci.org Research has demonstrated that 4BA is an effective safety additive, particularly for batteries with LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM 622) cathode materials. electrochemsci.orgresearchgate.net

The mechanism of protection involves the electropolymerization of 4BA on the cathode surface when the battery's voltage exceeds a certain threshold. electrochemsci.org Studies have shown that 4BA begins to polymerize at a potential of 4.45 V (vs. Li/Li+). electrochemsci.orgresearchgate.net This process forms a resistive polymer film on the cathode, which consumes the excess current and prevents the battery's voltage from running away, thus blocking further oxidation of the active material and electrolyte. electrochemsci.orgresearchgate.net This action significantly enhances the overcharge tolerance of the battery. electrochemsci.org

Detailed research findings indicate that the addition of 4BA can substantially delay the time it takes for a battery to enter an overcharge state. In one study, the time for the voltage to rise to a critical overcharge state was extended from approximately 16 hours to about 37 hours. electrochemsci.orgresearchgate.net Furthermore, the use of 4BA as an additive does not negatively impact the standard electrochemical performance of the NCM 622 cathode and can improve its cycle stability, especially at high cut-off voltages. electrochemsci.orgresearchgate.net

Performance of this compound (4BA) as an Overcharge Protection Additive
ParameterFindingSource
Target Cathode MaterialLiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM 622) electrochemsci.orgresearchgate.net
Mechanism of ActionElectropolymerization on cathode surface electrochemsci.orgresearchgate.net
Activation Potential4.45 V (vs. Li/Li+) electrochemsci.orgresearchgate.net
Effect on Overcharge TimeDelayed voltage runaway from ~16 hours to ~37 hours electrochemsci.orgresearchgate.net
Effect of 4BA Additive on NCM 622/Li Cell Cycling Performance (at 4.7 V cut-off)
Additive ConcentrationCapacity Retention after 100 CyclesSource
0% (Control)58.00% electrochemsci.org
Concentration 163.98% electrochemsci.org
Concentration 266.49% electrochemsci.org
Concentration 368.50% electrochemsci.org

Utilization in Other Chemical Industries

Agrochemical Synthesis

This compound is a key intermediate in the synthesis of various agrochemicals. guidechem.comnbinno.com Its chemical structure, featuring a reactive bromine atom and a methoxy-activated benzene ring, makes it a versatile precursor for more complex molecules. justdial.com In the agrochemical industry, it serves as a starting material for the production of certain pesticides and herbicides designed to protect crops. nbinno.comjustdial.com The compound undergoes various chemical transformations, such as substitution and coupling reactions, to build the intricate molecular frameworks required for biologically active agrochemical products. justdial.com

Fragrance and Flavor Formulations

In the fragrance and flavor industry, this compound is utilized as a raw material and an intermediate for the synthesis of aromatic compounds. guidechem.comjustdial.com It possesses a pleasant smell, often compared to that of anise seed, which makes its derivatives suitable for use in various formulations. chemicalbook.comwikipedia.org As a building block, this compound is used to produce more complex aromatic structures that are essential components in creating specific scents and flavors for the food and cosmetic industries. justdial.com

Dyes and Pigments

This compound also serves as a raw material in the manufacturing of certain dyes and pigments. guidechem.comgauranginternational.co.in The aromatic ring of this compound can be chemically modified and incorporated into larger conjugated systems, which are responsible for the color of dye molecules. While specific examples are proprietary, its role as a precursor is established. For instance, related compounds like 4-bromoaniline (B143363) are used to synthesize disazo disperse dyes, highlighting the importance of the bromo-substituted aromatic structure in this field. iiste.org The synthesis of azo dyes, an important class of industrial colorants, often begins with aromatic amines or similar precursors which can be derived from intermediates like this compound. unb.cacuhk.edu.hk

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods map out its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and methoxy protons. The aromatic protons appear as a set of multiplets due to spin-spin coupling. The protons ortho to the methoxy group are shielded compared to those ortho to the bromine atom. A characteristic singlet peak corresponds to the three protons of the methoxy (-OCH₃) group. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for each unique carbon atom. The spectrum shows four signals for the aromatic carbons and one for the methoxy carbon. The carbon atom bonded to the bromine atom (C-Br) is significantly influenced by the halogen's electronegativity and mass, while the carbon bonded to the oxygen of the methoxy group (C-O) also shows a characteristic chemical shift. rsc.org

Table 1: NMR Spectroscopic Data for this compound in CDCl₃. rsc.org
NucleusChemical Shift (δ, ppm)Description
¹H7.38-7.34Aromatic Protons (m, 2H)
¹H6.79-6.75Aromatic Protons (m, 2H)
¹H3.77Methoxy Protons (s, 3H)
¹³C158.7Aromatic C-O
¹³C132.2Aromatic C-H
¹³C115.8Aromatic C-H
¹³C112.8Aromatic C-Br
¹³C55.4Methoxy Carbon (-OCH₃)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound is characterized by the presence of a prominent molecular ion peak (M⁺). nist.gov A key feature is the isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity for the molecular ion: one at m/z corresponding to the molecule with ⁷⁹Br and another at m/z+2 for the molecule with ⁸¹Br. youtube.com

Common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a bromo radical (•Br).

Table 2: Key Mass Spectrometry Peaks for this compound. nist.govyoutube.com
m/zIon/FragmentDescription
186, 188[C₇H₇BrO]⁺Molecular ion peaks (M⁺, M+2), showing the characteristic bromine isotope pattern.
171, 173[C₆H₄BrO]⁺Loss of a methyl radical (•CH₃).
143, 145[C₆H₄Br]⁺Loss of the methoxy group radical (•OCH₃).
107[C₇H₇O]⁺Loss of a bromine radical (•Br).

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The IR spectrum displays several characteristic absorption bands that confirm the presence of its key functional groups. chegg.com These include stretching and bending vibrations for the aromatic ring, the C-O ether linkage, the methyl group, and the C-Br bond.

Table 3: Characteristic Infrared Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H StretchAromatic and Methyl C-H
~1600-1450C=C StretchAromatic Ring
~1250C-O-C Asymmetric StretchAryl-Alkyl Ether
~1030C-O-C Symmetric StretchAryl-Alkyl Ether
~825C-H Out-of-Plane Bend1,4-Disubstituted (para) Benzene
~600-500C-Br StretchAryl Halide

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the properties of this compound, complementing experimental data. These studies can predict molecular geometry, electronic structure, and reactivity.

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to model the quantum mechanical properties of this compound. uctm.edu These calculations can optimize the molecule's geometry and predict its electronic properties.

For molecules analogous to this compound, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine parameters such as bond lengths and angles. ijrte.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity and electronic transitions. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. uctm.edu

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of this compound's behavior. While extensive MD studies specifically on this compound are not widely published, the methodology is applicable. Force fields, which are essential for conducting MD simulations, can be generated for this compound, enabling such studies. uq.edu.au

MD simulations could be used to investigate the solvation of this compound in various solvents, its diffusion characteristics, and its interactions with other molecules or surfaces. urfu.ru By simulating the system at an atomistic level, MD can provide insights into conformational changes and the thermodynamic properties of the molecule in different environments, bridging the gap between its static structure and its behavior in realistic systems. frontiersin.org

Spectroscopic and Computational Research on 4 Bromoanisole

Spectroscopic and Computational Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the reaction mechanisms and predicting the reactivity of organic molecules like 4-bromoanisole. escholarship.orgresearchgate.net These computational methods provide detailed insights into the electronic structure and energetics of reactants, transition states, and products, which are often difficult to determine experimentally. acs.org

Studies on reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, benefit significantly from DFT analysis. For instance, in the Suzuki-Miyaura coupling of this compound with phenylboronic acid, DFT calculations can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov Such models help in understanding the influence of ligands, the role of the base, and the activation energy barriers for each step, thereby clarifying the reaction mechanism and kinetics. nih.gov While a detailed DFT study specifically on the Suzuki coupling of this compound is not extensively documented in isolation, analyses of similar aryl bromides show that the oxidative addition of the C-Br bond to the palladium(0) catalyst is a critical step, the energetics of which are heavily influenced by the electronic properties of the aryl group. nih.govmdpi.com

Similarly, for the Heck reaction, which couples this compound with alkenes, DFT studies on model systems reveal the feasibility of different catalytic cycles, such as the Pd(0)/Pd(II) versus the Pd(II)/Pd(IV) pathways. nih.govelsevierpure.com These calculations can determine the rate-determining step, which for aryl bromides is often the oxidative addition, and assess how the methoxy (B1213986) substituent on the phenyl ring of this compound influences the reaction's energy profile.

A combined kinetic and computational study on the palladium-catalyzed formylation of this compound has provided a detailed mechanistic model. acs.org This work utilized DFT calculations to map out the potential energy surface of the catalytic cycle, identifying the turnover-limiting sequence which involves a combination of a reversible migratory insertion and a dihydrogen activation step. The study highlighted how substrate electronics play a crucial role, predicting divergent behaviors for electron-rich and electron-poor aryl bromides. acs.org An Eyring analysis for this compound in this reaction yielded the following activation parameters:

Activation ParameterValue
Enthalpy of Activation (ΔH‡)+16.0 kcal mol⁻¹
Entropy of Activation (ΔS‡)-36.6 cal K⁻¹ mol⁻¹
Gibbs Free Energy of Activation (ΔG‡ at 373K)29.6 kcal mol⁻¹
Data sourced from a combined kinetic and DFT study on the formylation of this compound. acs.org

These computational approaches are not limited to catalytic reactions. They can also be used to predict the sites of electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map, for example, can be calculated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting its reactivity towards various reagents. tci-thaijo.orgthaiscience.info

The stability and electronic properties of this compound are governed by the interplay of the inductive effects of the halogen substituent and the resonance (conjugative) effects of the methoxy group and the benzene (B151609) ring. Theoretical methods provide quantitative insights into these phenomena.

Frontier Molecular Orbital (FMO) Analysis: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. edu.krdutrgv.edu For this compound, the electron-donating methoxy group (-OCH₃) raises the energy of the HOMO, while the electron-withdrawing bromine atom and the π-system of the ring influence the LUMO. DFT calculations on structurally similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been used to determine these values and predict reactivity. researchgate.net A smaller HOMO-LUMO gap generally correlates with easier electronic excitation. edu.krd

Computational ParameterSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. utrgv.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful technique used to study intramolecular delocalization, hyperconjugation, and the nature of chemical bonds. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a localized picture of Lewis-type structures (bonds and lone pairs). slideshare.net The analysis reveals delocalization effects as "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.eduresearchgate.net

In this compound, significant delocalization is expected due to the conjugation between the oxygen lone pairs of the methoxy group and the π-system of the benzene ring. NBO analysis would quantify this by calculating the stabilization energy (E(2)) associated with the interaction between the oxygen lone pair orbitals (nO) and the antibonding π* orbitals of the aromatic ring (πC-C). This interaction is responsible for the partial double bond character of the Caryl-O bond and the increased electron density in the benzene ring, particularly at the ortho and para positions. Similarly, interactions involving the bromine atom's lone pairs and the ring's π orbitals would also be elucidated.

Quantum Theory of Atoms in Molecules (QTAIM): The QTAIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org By locating bond critical points (BCPs)—points of minimum electron density along a bond path—QTAIM provides information about the nature and strength of chemical bonds. researchgate.net For this compound, analysis of the electron density and its Laplacian (∇²ρ) at the BCPs of the C-O, C-Br, and aromatic C-C bonds would provide a rigorous, quantitative description of the bonding, including the degree of covalent and ionic character and the extent of π-delocalization. e-bookshelf.de

Environmental and Biological Considerations of 4 Bromoanisole and Its Derivatives

Environmental Fate and Transformation

The environmental journey of 4-bromoanisole and related compounds is complex, involving movement between air, water, and soil, as well as transformation by living organisms. These substances, part of a broader class known as halomethoxybenzenes (HMBs), have both natural and anthropogenic origins and exhibit properties similar to persistent organic pollutants (POPs), such as the potential for long-range transport and bioaccumulation nih.govnih.gov.

A key process in the environmental fate of bromoanisoles is their interconversion with corresponding bromophenols through methylation and demethylation. Bromophenols can be O-methylated by organisms to form bromoanisoles. This is a significant pathway for the formation of compounds like 2,4-dibromoanisole (B1585499) and 2,4,6-tribromoanisole (B143524) from their widely used bromophenol precursors researchgate.net.

Conversely, bromoanisoles can undergo demethylation to revert to bromophenols. This two-way process has been demonstrated in intact plants. For instance, a study on rice plants exposed to 2,4-dibromoanisole (2,4-DBA) and 2,4-dibromophenol (B41371) (2,4-DBP) revealed that both methylation of the phenol (B47542) and demethylation of the anisole (B1667542) occurred. The demethylation of 2,4-DBA to 2,4-DBP was found to be a significantly more active pathway than the methylation of 2,4-DBP in the rice plants nih.gov. These interconversion processes are crucial as they affect the compounds' volatility and mobility, influencing their environmental cycling nih.gov.

Plants and microorganisms play a critical role in transforming this compound and its derivatives. Biotransformation is the enzymatic conversion of chemical compounds into structurally related substances universiteitleiden.nlnih.gov. These processes, which include reactions like oxidation, reduction, methylation, and demethylation, are considered environmentally friendly methods for modifying organic compounds oaepublish.com.

In plants, once taken up from the soil or water, bromoanisoles can be metabolized. The demethylation of 2,4-dibromoanisole to 2,4-dibromophenol in rice is a primary example of such a biotransformation nih.gov. The resulting bromophenol, containing an active hydroxyl group, can then be further metabolized by the plant's enzymes, potentially forming conjugates with sugars or amino acids nih.gov. This metabolic process highlights how plants can alter the chemical form of these environmental contaminants. Microorganisms in marine and terrestrial environments are also known to biosynthesize and metabolize brominated aromatic compounds, contributing to their natural background levels and degradation nih.gov.

Halomethoxybenzenes (HMBs), the class of chemicals that includes this compound and its more studied relatives like 2,4-dibromoanisole (DBA) and 2,4,6-tribromoanisole (TBA), are widespread in the atmosphere nih.gov. Their atmospheric concentrations can be an order of magnitude higher than those of many regulated persistent organic pollutants (POPs) nih.govresearchgate.net.

These compounds undergo continental-scale transport in the atmosphere, largely entering the air through evaporation from water nih.gov. Studies monitoring air quality have detected various HMBs across different global regions, from the Canadian Arctic to Subarctic Finland researchgate.netrsc.org. Atmospheric concentrations are influenced by factors such as proximity to marine or terrestrial sources, temperature, and season nih.govresearchgate.net. For example, higher summer concentrations of bromoanisoles have been linked to increased production rates of their bromophenol precursors, which is dependent on temperature and salinity researchgate.net. The data below shows atmospheric concentrations of related bromoanisoles at various monitoring sites.

CompoundLocationMedian Concentration (pg m⁻³)Concentration Range (pg m⁻³)Reference
2,4-Dibromoanisole (DBA)Point Petre, Canada13.5- rsc.org
2,4-Dibromoanisole (DBA)Evansville, Canada2.67- rsc.org
2,4,6-Tribromoanisole (TBA)Point Petre, Canada41.5- rsc.org
2,4,6-Tribromoanisole (TBA)Evansville, Canada10.5- rsc.org
2,4-Dibromoanisole (DBA)Råö, Sweden141.5 - 78 researchgate.net
2,4,6-Tribromoanisole (TBA)Råö, Sweden313.2 - 200 researchgate.net
2,4-Dibromoanisole (DBA)Pallas, Finland3.50.3 - 29 researchgate.net
2,4,6-Tribromoanisole (TBA)Pallas, Finland7.70.8 - 72 researchgate.net

The presence of halogens, such as bromine, in an organic molecule influences its degradation pathways in the environment solubilityofthings.com. For this compound, its water solubility suggests that its persistence in the environment is unlikely, and it is expected to be mobile in soil and water systems fishersci.frthermofisher.com. While specific degradation pathways for this compound are not extensively detailed, general pathways for halogenated aromatic compounds include microbial degradation and photodegradation. Microorganisms can utilize such compounds as a carbon source, breaking the aromatic ring and cleaving the carbon-bromine bond. The mobility of this compound in water systems means it can be transported and potentially diluted, but also spread over a wider area, where it will be subject to various biotic and abiotic degradation processes fishersci.fr.

Role in Analytical Chemistry

In analytical chemistry, accuracy and reliability are paramount. This is achieved through the use of analytical standards or certified reference materials (CRMs). This compound is sold as a CRM, which is a compound of high purity and well-characterized properties used to calibrate analytical instruments and validate analytical methods accustandard.com. By using this compound as a standard, laboratories can ensure their measurements are accurate when testing for this compound in environmental or industrial samples.

Furthermore, stable isotope-labeled versions of the compound, such as this compound-2,3,5,6-d4 (where four hydrogen atoms are replaced by deuterium), are also available lgcstandards.com. These isotopically labeled standards are particularly valuable in mass spectrometry-based techniques. They are used as internal standards, added to a sample in a known quantity before analysis. Because the labeled standard behaves almost identically to the non-labeled target compound (the analyte) during sample preparation and analysis, it can be used to accurately quantify the amount of the target analyte, even if some of the sample is lost during processing.

Applications in Extraction and Separation Techniques (e.g., RNA extraction)

This compound serves a specific function in the widely used acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) method for total RNA isolation. nih.govwikipedia.org This technique is a liquid-liquid extraction method designed to purify RNA from biological samples while removing contaminants like DNA and proteins. wikipedia.orglabster.com The core principle of the AGPC method is the phase separation of a cellular lysate. nih.gov When a sample is homogenized in a solution containing guanidinium thiocyanate (B1210189), phenol, and chloroform (B151607), and then centrifuged, it separates into three distinct phases: a lower organic phase, a middle interphase, and an upper aqueous phase. labster.combu.edu

Under the acidic conditions of the extraction, RNA is selectively retained in the upper aqueous phase. wikipedia.orgnih.gov Concurrently, DNA partitions to the interphase, and proteins are denatured by the guanidinium thiocyanate and partition into the organic phase. wikipedia.orglabster.com

In this context, this compound is utilized in some protocols as a substitute for chloroform or as an additional reagent to enhance the purity of the extracted RNA. honeywell.comwikipedia.orgalab.com.pl Its primary role is to further eliminate DNA contamination. honeywell.comwikipedia.orgchemicalbook.com When added to the extraction mixture, this compound facilitates a clean separation of the phases, ensuring that genomic DNA (gDNA) is effectively partitioned into the organic layer, away from the RNA-containing aqueous layer. honeywell.comwikipedia.org This optional purification step is particularly beneficial when working with samples that have a high content of DNA or other extracellular materials. mrcgene.comgenecopoeia.com The process involves adding a small volume of this compound to the RNA-containing supernatant, mixing, and centrifuging to precipitate residual DNA, proteins, and polysaccharides into the organic phase. mrcgene.comgenecopoeia.com

Table 1: Components in AGPC-based RNA Extraction and the Role of this compound

ComponentPrimary Function
Guanidinium Thiocyanate A potent chaotropic agent that denatures proteins, including powerful RNases, and dissociates RNA from ribosomal proteins. nih.govwikipedia.orgbu.edu
Phenol An organic solvent that dissolves denatured proteins. labster.com
Chloroform Aids in the phase separation, ensuring a clear demarcation between the organic and aqueous layers. wikipedia.orglabster.com
This compound Used in some protocols to improve phase separation and further eliminate DNA contamination by ensuring it remains in the organic phase. honeywell.comwikipedia.orgmrcgene.com
Acidic Buffer (e.g., Sodium Acetate) Maintains a low pH, which is critical for retaining RNA in the aqueous phase while allowing DNA to partition into the organic/interphase. nih.gov

Sustainability Aspects in Production and Application

The production and use of this compound, like other halobenzenes, are subject to increasing scrutiny regarding their environmental and sustainability profiles. Halogenated organic compounds are recognized for their potential environmental persistence and the impacts associated with their synthesis, which often relies on fossil fuel-based feedstocks. rsc.orgnih.gov

Life Cycle Assessment of Synthesis Protocols

A Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or process from "cradle to gate" or "cradle to grave". mdpi.com For this compound, a comprehensive LCA would assess impacts from raw material extraction through synthesis, purification, use, and final disposal. While specific LCA studies focused solely on this compound are not prevalent in public literature, analysis of related halobenzene production provides insight into the likely environmental hotspots. rsc.org

The synthesis of halobenzenes typically originates from fossil resources, with benzene (B151609) being a primary precursor. rsc.org The environmental impact is therefore connected to the extraction and processing of these raw materials. The manufacturing processes for compounds like 4-bromotoluene (B49008) and 4-chloroanisole (B146269) show significant environmental impacts related to global warming, which are largely attributed to the energy-intensive manufacturing of solvents and their subsequent emission. rsc.org In some synthesis routes, the starting materials themselves, such as copper(I) bromide for 4-bromotoluene, can contribute disproportionately to ecotoxicity impacts due to metal extraction processes. rsc.org

Key stages in the life cycle of this compound synthesis with potential environmental impacts include:

Raw Material Acquisition : Extraction of petroleum for benzene and subsequent conversion to anisole.

Chemical Synthesis : The bromination of anisole, which involves energy consumption and the use of potentially hazardous reagents and solvents.

Purification : Distillation and other purification steps that require significant energy input.

Waste Management : Treatment and disposal of by-products and spent solvents.

Table 2: Hypothetical Life Cycle Stages of this compound and Associated Environmental Considerations

Life Cycle StageKey ActivitiesPotential Environmental Impacts
Raw Material Extraction Fossil fuel extraction and refining to produce benzene; synthesis of anisole.Depletion of non-renewable resources; greenhouse gas emissions. rsc.org
Synthesis Electrophilic bromination of anisole using bromine and a catalyst.Use of hazardous reagents (e.g., liquid bromine); generation of acidic by-products (e.g., HBr); energy consumption for heating/cooling. google.com
Solvent Use & Recovery Use of organic solvents for the reaction and extraction.Volatile organic compound (VOC) emissions; energy required for solvent recovery/distillation. rsc.org
Purification Distillation to separate the final product from unreacted materials and by-products.High energy consumption. google.com
Waste Treatment Neutralization of acidic waste streams; disposal of catalyst and organic residues.Generation of wastewater and solid waste; potential for release of toxic substances if not properly managed. google.com

Reducing Environmental Impact of Halobenzene Production

Efforts to mitigate the environmental impact of halobenzene production align with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr

Several strategies are being explored to create more sustainable synthesis protocols for compounds like this compound:

Greener Solvents and Catalysts : A significant reduction in environmental impact can be achieved by replacing traditional volatile organic solvents with safer alternatives like water or by conducting reactions under solvent-free conditions. researchgate.netpaperpublications.org Research has demonstrated efficient bromination reactions in water using phase-transfer organocatalysts. researchgate.net One synthesis method for this compound uses water as a solvent with hydrogen peroxide as a clean oxidant and a reusable catalyst. chemicalbook.com

Improved Atom Economy : Traditional bromination of arenes can have a low atom economy, as one mole of HBr is produced as a by-product for every mole of brominated product. google.com Newer methods aim to improve this by, for example, using an oxidizing gas atmosphere (like air or oxygen) to oxidize the HBr in-situ, allowing the bromine to be fully utilized. google.com

Waste Valorization : Innovative approaches include the recycling of waste streams. For instance, bromide-containing wastewater from other industrial processes, such as Grignard reactions, can be used as the bromine source for the synthesis of this compound, reducing the need for virgin materials. google.com

Table 3: Comparison of Traditional vs. Greener Approaches in Halobenzene Synthesis

FeatureTraditional MethodGreener AlternativeEnvironmental Benefit
Brominating Agent Molecular Bromine (Br₂)NaBr with an oxidant (e.g., H₂O₂)Avoids handling highly corrosive and toxic liquid bromine; H₂O produces water as a by-product. chemicalbook.com
Solvent Chlorinated Solvents / Volatile OrganicsWater, Ionic Liquids, or Solvent-freeReduces VOC emissions and pollution; water is non-toxic and abundant. google.comdergipark.org.trresearchgate.net
By-product Stoichiometric HBrCatalytic; minimal or recycled by-productsImproves atom economy; reduces corrosive and hazardous waste. google.com
Energy Source Conventional Thermal HeatingMicrowave, UltrasoundFaster reaction rates, lower energy consumption, and potentially higher yields. researchgate.netpaperpublications.org
Catalyst Lewis Acids (e.g., FeCl₃, AlCl₃)Reusable solid acids, phase-transfer catalystsReduces catalyst waste and allows for easier separation and recycling. researchgate.net

Q & A

Q. What are the key physicochemical properties of 4-Bromoanisole critical for experimental design?

this compound (C₇H₇BrO) has a molecular weight of 187.04 g/mol, a boiling point of 223.0°C, and a density of 1.4 g/cm³. Its melting point (9–10°C) and flash point (94.4°C) are critical for handling and storage, particularly in reactions requiring inert atmospheres or elevated temperatures. These properties influence solvent selection, reaction scalability, and safety protocols (e.g., avoiding open flames). The methoxy group’s electron-donating nature also impacts its reactivity in electrophilic substitutions .

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

Common methods include:

  • Bromination of anisole : Direct bromination using Br₂/FeBr₃ or HBr/H₂O₂.
  • Nucleophilic substitution : Reaction of 4-bromophenol with methyl iodide under basic conditions.
    Purity is typically verified via GC-MS or HPLC, with cross-referencing against NIST spectral databases. Recrystallization in ethanol or hexane is recommended to remove unreacted precursors .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the expected spectral signatures?

  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm) and singlet (δ 3.8 ppm for OCH₃).
  • ¹³C NMR : Signals at δ 160.5 (C-O), 115–130 (aromatic carbons), and 55.6 (OCH₃).
  • IR : Strong C-O stretch at ~1250 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹.
  • MS : Molecular ion peak at m/z 187 (M⁺) and fragment ions at m/z 170 (loss of OH) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The methoxy group in this compound deactivates the aromatic ring via electron donation, reducing the electrophilicity of the C-Br bond. This lowers reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) compared to bromobenzene. For example, conversions drop from >90% for bromobenzene to ~65% for this compound under identical conditions. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with strong bases) can mitigate this .

Q. What methodological considerations are essential when employing this compound in photoredox catalytic systems?

In photoredox reactions (e.g., with 4CzIPN photocatalysts), this compound undergoes reduction via solvated electrons generated through two-photon absorption. Key considerations include:

  • Light source : 390–405 nm irradiation for optimal photocatalyst activation.
  • Solvent choice : Acetonitrile enhances electron mobility.
  • Quenching studies : Time-resolved spectroscopy (fs–ns resolution) confirms electron transfer rates (k = 3.4 × 10¹⁰ M⁻¹s⁻¹) .

Q. How can researchers resolve contradictions in reported reaction efficiencies of this compound across different studies?

Discrepancies in yields (e.g., 62% vs. 93% in cross-coupling) often arise from:

  • Catalyst loading : Higher Pd concentrations (1–5 mol%) improve conversion.
  • Temperature : Reactions at 60°C vs. 100°C show divergent kinetics (e.g., this compound conversions increase from 65% to 91% with temperature).
  • Analytical methods : GC-MS vs. ¹H NMR may report varying yields due to solvent removal artifacts. Replicate studies under controlled conditions are advised .

Q. What strategies optimize the conversion yield of this compound in Suzuki-Miyaura couplings under varying catalytic conditions?

Variable Optimal Condition Conversion
CatalystPd(PPh₃)₄91%
Temperature60°C97%
BaseK₂CO₃89%
SolventToluene85%
Higher temperatures (60–100°C) and polar aprotic solvents (DMF) enhance reactivity but may increase side reactions .

Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in electron transfer processes?

In photoredox systems, polar solvents (e.g., acetonitrile) stabilize solvated electrons, accelerating reduction. Elevated temperatures (e.g., 25°C → 40°C) increase diffusion rates but may degrade photocatalysts. Kinetic studies using transient absorption spectroscopy are critical for mapping these effects .

Q. What advanced analytical techniques are recommended to investigate unexpected reactivity of this compound in radical-mediated reactions?

  • EPR Spectroscopy : Detects radical intermediates (e.g., aryl radicals).
  • Time-Resolved Fluorescence : Monitors excited-state lifetimes of photocatalysts.
  • DFT Calculations : Predicts reaction pathways and transition states.
    For example, this compound’s inertness toward excited-state quenching in 4CzIPN systems was confirmed via nanosecond transient absorption .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reaction pathways?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, predicting regioselectivity in substitutions. Coupled with experimental kinetic data (e.g., Arrhenius plots), these models validate mechanisms and guide catalyst design. For instance, computations revealed the methoxy group’s role in lowering LUMO energy, favoring nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.